HOMO-LUMO Gap vs. 2-Amino-4-chlorobenzoic Acid
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level show that the target compound, 4-amino-2-chlorobenzoic acid (4A2ClBA), has a HOMO-LUMO energy gap of -0.15906 eV, which is 2.2% larger in magnitude than the -0.1556 eV gap of its isomer, 2-amino-4-chlorobenzoic acid (2A4ClBA) [1]. This difference arises from distinct frontier orbital energies (HOMO: -0.22640 eV for 4A2ClBA vs. -0.22892 eV for 2A4ClBA; LUMO: -0.06734 eV for 4A2ClBA vs. -0.07376 eV for 2A4ClBA) [1].
| Evidence Dimension | HOMO-LUMO Energy Gap (ΔE) |
|---|---|
| Target Compound Data | -0.15906 eV |
| Comparator Or Baseline | 2-Amino-4-chlorobenzoic acid: -0.1556 eV |
| Quantified Difference | 2.2% larger magnitude for the target compound |
| Conditions | DFT calculation at B3LYP/6-311++G(d,p) level in gas phase |
Why This Matters
The HOMO-LUMO gap is a fundamental descriptor of chemical reactivity and stability; a quantifiable difference in this parameter implies that the two isomers will exhibit distinct behaviors in charge-transfer reactions and electronic applications, making the target compound a non-interchangeable reagent.
- [1] Kaya Kinaytürk, N., & Oturak, H. (2016). Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study. Acta Physica Polonica A, 130(1), 276-281. View Source
